molecular formula C11H13F2N3O2 B2920738 (5R,7S)-5-Cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 2187426-84-0

(5R,7S)-5-Cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B2920738
CAS No.: 2187426-84-0
M. Wt: 257.241
InChI Key: NUJDIIXPGRVWIO-SFYZADRCSA-N
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Description

(5R,7S)-5-Cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid: is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a difluoromethyl group, and a pyrazolo[1,5-a]pyrimidine core

Mechanism of Action

Target of Action

The primary target of this compound is the Phosphoinositide 3-kinase delta (PI3Kδ) . PI3Kδ is a lipid kinase and a member of the PI3K family, which plays a crucial role in vital cellular processes such as cell proliferation, growth, migration, and cytokine production .

Mode of Action

Inhibition of PI3Kδ can lead to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of PI3Kδ activity, which is a critical secondary messenger in numerous cellular processes .

Biochemical Pathways

The inhibition of PI3Kδ affects the PI3K/AKT/mTOR pathway, which is involved in cell cycle progression, cell survival, and protein synthesis . By inhibiting PI3Kδ, the compound can potentially disrupt these processes, leading to a decrease in cell proliferation and survival, particularly in cells where PI3Kδ is overexpressed or hyperactive .

Pharmacokinetics

The compound’s difluoromethyl group might enhance its metabolic stability, as difluoromethylation is known to improve the metabolic stability of pharmaceutical compounds .

Result of Action

The inhibition of PI3Kδ by the compound can lead to a decrease in cell proliferation and survival, particularly in cells where PI3Kδ is overexpressed or hyperactive . This could potentially be beneficial in the treatment of diseases characterized by overactive PI3Kδ, such as certain types of cancer or inflammatory and autoimmune diseases .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH of the reaction medium can affect the rate of the Dimroth rearrangement, a chemical process that might be involved in the compound’s synthesis . Additionally, the presence of electron-withdrawing groups can facilitate the opening of the heterocyclic ring, potentially affecting the compound’s interaction with its target .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves cyclocondensation reactions. One common method is the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. The reaction conditions can vary, but acetic acid is often used to favor the formation of 7-difluoromethylpyrazolo[1,5-a]pyrimidines, while trifluoroacetic acid is used to predominantly form 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scaling up the aforementioned synthetic routes. This would require careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity. Additionally, purification steps such as recrystallization or chromatography might be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its unique structure may make it useful in studying biological systems or as a probe in biochemical assays.

  • Medicine: : It could serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

  • Industry: : Its properties might be exploited in the development of new materials or chemical processes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the cyclopropyl and difluoromethyl groups Similar compounds might include other pyrazolo[1,5-a]pyrimidines with different substituents

List of Similar Compounds

  • 5-Cyclopropyl-7-(fluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

  • 5-Cyclopropyl-7-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

  • 5-Cyclopropyl-7-(bromomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in the nature of the substituent at the 7-position.

Properties

IUPAC Name

(5R,7S)-5-cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N3O2/c12-9(13)8-3-7(5-1-2-5)15-10-6(11(17)18)4-14-16(8)10/h4-5,7-9,15H,1-3H2,(H,17,18)/t7-,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJDIIXPGRVWIO-SFYZADRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CC(N3C(=C(C=N3)C(=O)O)N2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H]2C[C@H](N3C(=C(C=N3)C(=O)O)N2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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